cis-(2-Methyltetrahydrofuran-3-yl)methanol
Overview
Description
cis-(2-Methyltetrahydrofuran-3-yl)methanol: is an organic compound with the molecular formula C6H12O2 and a molecular weight of 116.16 g/mol . It is a pale-yellow to yellow-brown liquid at room temperature . This compound is notable for its unique structure, which includes a tetrahydrofuran ring substituted with a methyl group and a hydroxymethyl group in the cis configuration.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrogenation of 2-Methyltetrahydrofuran: One common method involves the hydrogenation of 2-methyltetrahydrofuran in the presence of a suitable catalyst.
Reduction of 2-Methyltetrahydrofuran-3-one: Another method involves the reduction of 2-methyltetrahydrofuran-3-one using reducing agents such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: : The industrial production of cis-(2-Methyltetrahydrofuran-3-yl)methanol typically involves large-scale hydrogenation processes, utilizing high-pressure hydrogen gas and metal catalysts to achieve the desired reduction .
Chemical Reactions Analysis
Types of Reactions
Reduction: It can be further reduced to form various alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of substituted ethers or amines.
Scientific Research Applications
Chemistry
- Used as a solvent in various organic reactions due to its unique properties .
- Acts as an intermediate in the synthesis of more complex organic molecules .
Biology
Medicine
Industry
Mechanism of Action
The mechanism of action of cis-(2-Methyltetrahydrofuran-3-yl)methanol involves its interaction with various molecular targets and pathways. It can act as a nucleophile in substitution reactions, where the hydroxyl group participates in forming new bonds with electrophiles . Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in various chemical processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyltetrahydrofuran: A solvent with similar properties but lacks the hydroxymethyl group.
Tetrahydrofuran: A widely used solvent in organic chemistry, but without the methyl and hydroxymethyl substitutions.
Uniqueness
Properties
IUPAC Name |
[(2R,3S)-2-methyloxolan-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-5-6(4-7)2-3-8-5/h5-7H,2-4H2,1H3/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIXNAFSAZMLNHH-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](CCO1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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